molecular formula C14H16FNO3 B14178804 (2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one CAS No. 921611-92-9

(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one

Cat. No.: B14178804
CAS No.: 921611-92-9
M. Wt: 265.28 g/mol
InChI Key: AMQQXWWRCUHJTJ-RYUDHWBXSA-N
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Description

(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one is a chemical compound that features a cyclohexanone core substituted with a 2-fluorophenyl and a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one typically involves a multi-step process. One common method starts with the preparation of the 2-fluorophenyl-2-nitroethane intermediate. This intermediate is then subjected to a cyclization reaction with cyclohexanone under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ketone group can be reduced to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of the corresponding amine.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[1-(2-Chlorophenyl)-2-nitroethyl]cyclohexan-1-one
  • (2S)-2-[1-(2-Bromophenyl)-2-nitroethyl]cyclohexan-1-one
  • (2S)-2-[1-(2-Methylphenyl)-2-nitroethyl]cyclohexan-1-one

Uniqueness

(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

921611-92-9

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

(2S)-2-[(1R)-1-(2-fluorophenyl)-2-nitroethyl]cyclohexan-1-one

InChI

InChI=1S/C14H16FNO3/c15-13-7-3-1-5-10(13)12(9-16(18)19)11-6-2-4-8-14(11)17/h1,3,5,7,11-12H,2,4,6,8-9H2/t11-,12-/m0/s1

InChI Key

AMQQXWWRCUHJTJ-RYUDHWBXSA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2F

Canonical SMILES

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2F

Origin of Product

United States

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